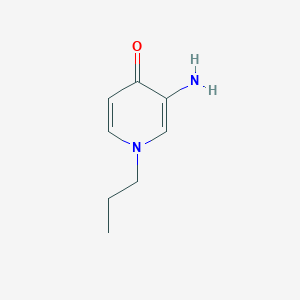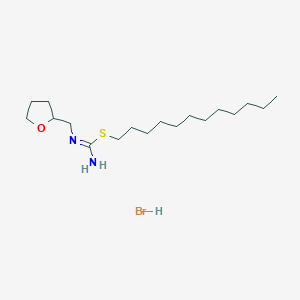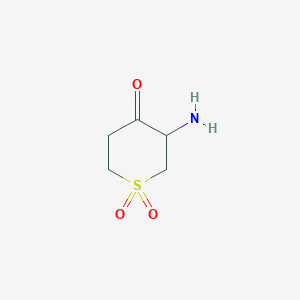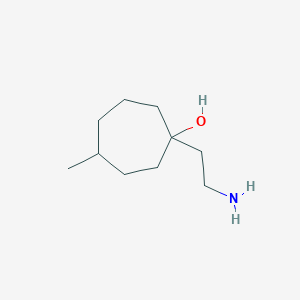
1-(1-Aminobutan-2-yl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Aminobutan-2-yl)cyclopentan-1-ol is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . It is a cyclopentanol derivative with an amino group attached to a butyl side chain. This compound is primarily used for research purposes and has various applications in scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminobutan-2-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 1-aminobutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure the compound’s purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Aminobutan-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(1-Aminobutan-2-yl)cyclopentan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-Aminobutan-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Aminobutan-2-yl)-2-methylcyclopentan-1-ol: A similar compound with an additional methyl group on the cyclopentane ring.
1-(1-Octyn-1-yl)cyclopentanol: A compound with an octynyl group instead of an aminobutyl group.
Uniqueness
1-(1-Aminobutan-2-yl)cyclopentan-1-ol is unique due to its specific structure, which combines a cyclopentanol core with an aminobutyl side chain. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it valuable for research in multiple scientific fields .
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
1-(1-aminobutan-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-2-8(7-10)9(11)5-3-4-6-9/h8,11H,2-7,10H2,1H3 |
Clave InChI |
FUJJVBLQHHGYFG-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)C1(CCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


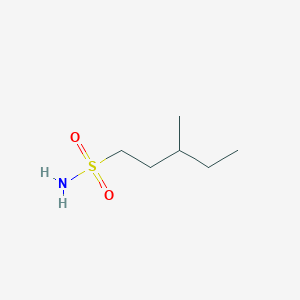

![1-[5-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one](/img/structure/B13179925.png)
methanol](/img/structure/B13179933.png)
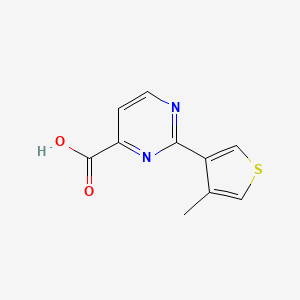
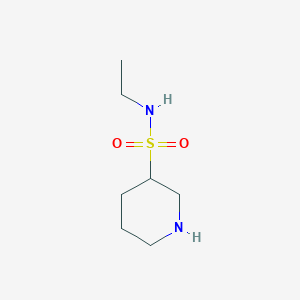
![4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B13179948.png)
